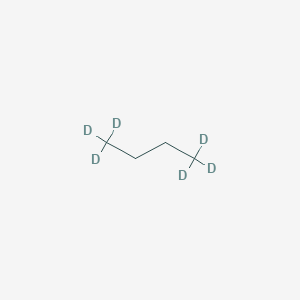

Butane-1,1,1,4,4,4-d6

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,4,4,4-hexadeuteriobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583919 |

Source

|

| Record name | (1,1,1,4,4,4-~2~H_6_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-67-0 |

Source

|

| Record name | (1,1,1,4,4,4-~2~H_6_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13183-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Gas-Phase Infrared Spectrum of Butane-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the gas-phase infrared (IR) spectrum of perdeuterated butane (butane-d10), a critical isotopologue in various scientific and industrial applications. By examining the fundamental principles of molecular vibrations and the profound influence of isotopic substitution, this document elucidates the key spectral features of butane-d10. A comparative analysis with standard n-butane (butane-h10) is presented to highlight the characteristic peak shifts resulting from the deuterium isotope effect. This guide serves as an essential reference for researchers leveraging deuterated compounds in fields ranging from mechanistic studies and structural elucidation to the development of pharmacokinetically optimized therapeutics.

Introduction: The Significance of Isotopic Substitution in IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state. The specific frequencies of radiation absorbed are unique to the molecule's structure, bonding, and atomic masses, providing a distinct "fingerprint."

A key modification used to probe molecular structure and dynamics is isotopic substitution, most commonly the replacement of hydrogen (H) with its heavier isotope, deuterium (D). This substitution, while having a negligible effect on the molecule's electronic structure and chemical properties, significantly alters its vibrational frequencies. The increased mass of deuterium leads to a predictable decrease in the vibrational frequency of bonds involving deuterium compared to their hydrogen counterparts.[1][2] This phenomenon, known as the Deuterium Isotope Effect, is a cornerstone of vibrational analysis.

For butane (C₄H₁₀), a simple alkane, the IR spectrum is dominated by C-H stretching and bending vibrations.[3] In its perdeuterated form, butane-d10 (C₄D₁₀), these characteristic peaks are shifted to lower wavenumbers, providing a clear spectral window to study specific molecular motions and reaction mechanisms.

The Deuterium Isotope Effect: A Deeper Look

The vibrational frequency (ν) of a chemical bond can be approximated by the model of a harmonic oscillator, governed by Hooke's Law:

ν = (1 / 2πc) * √(k / μ)

Where:

-

k is the force constant of the bond (a measure of bond strength).

-

μ is the reduced mass of the two atoms in the bond.

-

c is the speed of light.

The reduced mass (μ) for a C-H bond is approximately 0.923, while for a C-D bond, it is approximately 1.714. Because the bond strength (k) is virtually unchanged upon isotopic substitution, the doubling of the mass of hydrogen to deuterium is the primary factor influencing the vibrational frequency.[2][4] This leads to a significant redshift (shift to lower frequency/wavenumber) for C-D vibrational modes compared to C-H modes.[1][5] For C-H stretching vibrations typically observed around 3000 cm⁻¹, the corresponding C-D stretching vibrations are expected to appear around 2250 cm⁻¹.[4]

Experimental Methodology: Acquiring a Gas-Phase IR Spectrum

Obtaining a high-quality gas-phase IR spectrum requires a meticulous and standardized approach to ensure data integrity and reproducibility. The workflow described below outlines the self-validating steps for analysis using a Fourier Transform Infrared (FTIR) spectrometer.

Step-by-Step Protocol

-

System Preparation: The FTIR spectrometer, equipped with a gas cell (typically with a path length of 5-10 cm and KBr or NaCl windows), is purged with dry nitrogen or argon to eliminate atmospheric water and carbon dioxide, which have strong IR absorbances.

-

Background Spectrum Acquisition: A background spectrum of the empty, purged gas cell is collected. This scan measures the instrumental and atmospheric contributions, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.

-

Sample Introduction: The gas cell is evacuated. Gaseous butane-d10 is then introduced into the cell to a specific partial pressure. For comparative analysis, the same procedure is followed for n-butane.

-

Sample Spectrum Acquisition: The IR spectrum of the gas-phase sample is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, converts the resulting interferogram into a frequency-domain spectrum via a Fourier transform, and presents the data as absorbance or transmittance versus wavenumber (cm⁻¹).

Comparative Spectral Analysis: Butane-d10 vs. n-Butane

The most striking difference between the IR spectra of n-butane (C₄H₁₀) and butane-d10 (C₄D₁₀) is the shift of the high-frequency C-H stretching region. While experimental data for butane-d10 is sparse in publicly available databases, the principles of isotopic effects allow for a robust prediction and interpretation. Experimental and theoretical studies on butane and deuterated alkanes provide the foundation for this analysis.[6]

Key Vibrational Regions

| Vibrational Mode | n-Butane (C₄H₁₀) Wavenumber (cm⁻¹) | Butane-d10 (C₄D₁₀) Expected Wavenumber (cm⁻¹) | Description of Shift |

| C-H / C-D Asymmetric & Symmetric Stretching | 2975 - 2845[3] | ~2250 - 2050 (Predicted) | The most prominent peaks in the n-butane spectrum are due to C-H stretching.[7] These are absent in the butane-d10 spectrum and are replaced by C-D stretching bands at significantly lower frequencies, as predicted by the isotope effect. |

| CH₂ / CD₂ Scissoring (Bending) | ~1470 - 1440[3] | ~1050 - 1000 (Predicted) | The deformation and bending modes also shift to lower wavenumbers upon deuteration. |

| CH₃ / CD₃ Umbrella (Bending) | ~1380 - 1365[3] | ~1000 - 950 (Predicted) | This characteristic methyl group deformation is similarly shifted. |

| C-C Skeletal Vibrations & Rocking Modes | 1300 - 720[3] | 1200 - 650 (Predicted) | While C-C bond vibrations are less affected, they are often coupled with C-H/C-D bending and rocking modes, leading to complex shifts throughout the fingerprint region.[6] |

Note: The predicted values for butane-d10 are based on the theoretical isotopic shift ratio of approximately 1.35-1.41 for H/D vibrations.[2]

Analysis of n-Butane Spectrum

The gas-phase IR spectrum of n-butane is well-characterized and available on the NIST Chemistry WebBook.[8][9]

-

2975-2845 cm⁻¹: A strong, broad absorption band corresponding to the various C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups.

-

1470-1365 cm⁻¹: A distinct double peak region associated with C-H deformation and bending vibrations.[3]

-

Below 1300 cm⁻¹: The "fingerprint region," which contains complex, overlapping signals from C-C skeletal vibrations and various rocking/twisting modes.[3]

Interpreting the Butane-d10 Spectrum

For butane-d10, the entire C-H stretching region (2800-3000 cm⁻¹) will be devoid of the strong absorptions seen in n-butane. Instead, a new set of strong absorptions will appear in the 2050-2250 cm⁻¹ region, corresponding to the C-D stretching modes. Similarly, the C-H bending region (1365-1470 cm⁻¹) will be replaced by C-D bending modes at lower frequencies. These shifts provide an unambiguous method for confirming the success of a deuteration reaction and for quantifying the level of isotopic incorporation.

Applications in Research and Development

The analysis of deuterated compounds like butane-d10 is crucial in several advanced scientific fields:

-

Mechanistic Studies: In drug metabolism studies, the kinetic isotope effect (KIE) is used to determine if C-H bond cleavage is a rate-determining step. Replacing a C-H bond with a C-D bond at a metabolic site can slow down the reaction, providing invaluable mechanistic insight.

-

Pharmaceutical Development: Deuteration of drug candidates can alter their metabolic profiles, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxic metabolites. This strategy, known as "deuterium-switching," is an established approach in drug design.

-

Vibrational Mode Assignment: The predictable shifts upon deuteration are instrumental in assigning specific peaks in a complex IR spectrum to particular molecular motions.[2] By comparing the spectra of a molecule and its deuterated analogue, researchers can confidently identify which vibrations involve hydrogen atoms.[6]

Conclusion

The gas-phase infrared spectrum of butane-d10 is fundamentally shaped by the deuterium isotope effect. The substitution of hydrogen with deuterium results in a pronounced shift of characteristic vibrational modes to lower wavenumbers, most notably the shift of C-H stretching peaks from ~2900 cm⁻¹ to the C-D stretching region around ~2200 cm⁻¹. This predictable spectral modification provides a powerful tool for confirming deuteration, assigning vibrational modes, and probing reaction mechanisms. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for leveraging the unique advantages of isotopically labeled compounds.

References

- Pele, L., Šebek, J., Potma, E. O., & Gerber, R. B. (2011). Raman and IR spectra of butane. Chemical Physics Letters, 515(1-3), 7-12.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butane. Retrieved from [Link]

- Li, Y., Wang, S., & Li, W. (2024).

-

Chemistry LibreTexts. (2023, January 29). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]

-

University of St. Thomas. (n.d.). MK13. Kinetic Isotope Effects. Retrieved from [Link]

-

NIST. (n.d.). Butane - Gas Phase Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Butane. In NIST Chemistry WebBook. Retrieved from [Link]

- Torrisi, A., & Mele, A. (1991). Vibrational stabilization of preferred conformations of partially deuterated n-butane cations: comparison of ab initio calculations and ESR results. Journal of the American Chemical Society, 113(25), 9495-9501.

-

NIST. (n.d.). Butane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Butane - Infrared Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- Li, G., & Widicus Weaver, S. L. (2012). Theoretical Study of Primary and Secondary Deuterium Equilibrium Isotope Effects for H2 and CH4 Addition to trans-Ir(PR3)2(CO)X. Organometallics, 31(1), 133-141.

- Al-Otaibi, A. A. (2022). Isotopic Effects on the Structure and Spectroscopy of Thioformaldehyde, Dihydrogen and Water. Advanced Journal of Chemistry, Section A, 5(2), 114-121.

-

NIST. (n.d.). Butane - Gas phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Butane - Infrared Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR absorption spectrum of 0.1% propane, n-butane, and iso-butane. Retrieved from [Link]

Sources

- 1. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of butane C4H10 CH3CH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-butane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. kinetics [faculty.csbsju.edu]

- 5. ajchem-a.com [ajchem-a.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. Butane [webbook.nist.gov]

- 9. Butane [webbook.nist.gov]

Technical Guide: Butane-d6 vs. Butane-d10 Properties and Applications

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between Butane-d6 (typically

Part 1: Structural and Physical Characterization[1]

The substitution of protium (

Structural Comparison

| Property | n-Butane ( | Butane-d6 ( | Butane-d10 ( |

| IUPAC Name | Butane | Perdeuterobutane | |

| Molecular Weight | |||

| Primary Application | Fuel / Reagent | Mechanistic Probe (Terminal Oxidation) | Internal Standard (Quantification) |

| Symmetry |

Thermodynamic Properties: The Inverse Isotope Effect

Contrary to the intuitive expectation that "heavier molecules boil at higher temperatures," deuterated hydrocarbons often exhibit lower boiling points and higher vapor pressures than their protium counterparts.

-

Mechanism: The C-D bond is shorter (

Å) and the electron cloud is less polarizable than the C-H bond. This reduces the magnitude of London Dispersion Forces (LDF) between molecules. -

Result: Butane-d10 is expected to be slightly more volatile than n-butane.

-

n-Butane Boiling Point:

C -

Butane-d10 Boiling Point:

C to

-

Critical Insight: For gas-phase introduction, both isotopes behave nearly identically to n-butane. However, in cryogenic trapping or high-resolution distillation, the d10 isotopologue will elute slightly earlier or show higher vapor pressure.

Part 2: Spectroscopic Signatures (Identification)

Distinguishing these isotopologues relies heavily on vibrational spectroscopy and mass spectrometry.

Infrared Spectroscopy (IR)

The reduced mass (

-

C-H Stretch:

-

C-D Stretch:

Diagnostic Utility:

-

Butane-d10: Shows no C-H stretching signals; dominant bands in the

region. -

Butane-d6: Shows both C-H stretches (from the internal

methylene groups) and C-D stretches (from the terminal

Mass Spectrometry (MS)

-

Butane-d10: Shifts the molecular ion (

) from -

Butane-d6: Shifts the molecular ion (

) to

Part 3: The Kinetic Isotope Effect (KIE) & Chemical Reactivity

This is the most critical section for drug development professionals. The choice between d6 and d10 determines the data output of metabolic stability assays.

Mechanism of KIE

The Zero Point Energy (ZPE) of a C-D bond is lower than that of a C-H bond. Consequently, the activation energy (

-

Primary KIE (

): Typically -

Implication: If a metabolic enzyme (e.g., CYP450) attempts to oxidize a C-D bond, the reaction rate is significantly suppressed.

Strategic Usage: d6 vs. d10

Figure 1: Decision matrix for selecting Butane-d6 (mechanistic probe) vs. Butane-d10 (quantification standard).

-

Use Butane-d6 when: You want to study "Metabolic Switching." By blocking the terminal methyls (usually the primary site of attack), you force the enzyme to attack the internal methylenes. This helps identify secondary metabolites.

-

Use Butane-d10 when: You need a "silent" Internal Standard. Because all bonds are deuterated, the molecule is highly resistant to metabolism and distinct by mass (+10 Da), making it the gold standard for quantifying n-butane levels in biological matrices.

Part 4: Experimental Protocol: Gas-Phase Introduction

Handling gaseous deuterated standards requires a gas-tight manifold to prevent atmospheric exchange and fractionation.

Protocol: Headspace GC-MS Internal Standard Addition

Objective: Introduce a precise quantity of Butane-d10 into a biological sample vial for quantification.

Prerequisites:

-

Gas-tight syringe (Hamilton SampleLock or equivalent).

-

Tedlar bag or lecture bottle of Butane-d10.

-

Chilled sample vials (

C).

Workflow:

-

System Equilibration:

-

Connect the Butane-d10 source to a vacuum manifold.

-

Purge the transfer line

to remove air/moisture (H/D exchange is negligible for alkanes, but moisture interferes with MS).

-

-

Sampling:

-

Withdraw Butane-d10 gas into the gas-tight syringe at ambient pressure .

-

Note: Do not compress the gas significantly in the syringe, as partial liquefaction can alter the density/mass injected.

-

-

Injection:

-

Inject the gas into the headspace of the sealed sample vial containing the matrix (e.g., plasma/microsomes).

-

Immediately incubate at the assay temperature (usually

C) to equilibrate the gas between headspace and liquid phase.

-

-

GC-MS Analysis:

-

Monitor ions

43 (base peak for n-butane) and -

Caution: Deuterium scrambling can occur in the ion source if the temperature is excessive (

C).

-

Figure 2: Workflow for introducing Butane-d10 as an internal standard in headspace analysis.

References

-

National Institute of Standards and Technology (NIST). Butane (n-Butane) Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Context on KIE in drug design).

- Hook, W. A. V. (1968). Vapor Pressures of the Isotopic Waters and Ices. The Journal of Physical Chemistry, 72(4), 1234–1244. (Foundational theory on Vapor Pressure Isotope Effects).

Application Note: Butane-d6 as a Robust Internal Standard for Low-Temperature NMR Spectroscopy

Abstract and Introduction

An ideal internal standard for low-temperature NMR must be chemically inert, remain soluble across a wide temperature range, and possess a simple resonance profile in a region of the spectrum that is typically free of analyte signals.[3][4][5] Butane-d6 (C₄H₄D₆) emerges as an exceptional candidate that fulfills these criteria. Its extremely low freezing point and inherent non-reactivity make it compatible with the vast majority of organic and organometallic systems. This application note provides a comprehensive guide and detailed protocols for the use of butane-d6 as a superior internal standard for both qualitative and quantitative low-temperature NMR studies.

The Rationale: Why Butane-d6 is an Optimal Choice

The selection of an internal standard is critical for the integrity of NMR data. The causality behind choosing butane-d6 is rooted in its fundamental physicochemical properties:

-

Broad Liquid Range: With a melting point of approximately -138 °C, n-butane remains in the liquid phase well below the freezing point of common deuterated solvents like toluene-d8 (-95 °C), dichloromethane-d2 (-97 °C), and tetrahydrofuran-d8 (-108 °C), ensuring it does not precipitate out during the experiment.

-

Chemical Inertness: As a saturated alkane, butane-d6 is exceptionally non-reactive. It will not participate in, catalyze, or interfere with the vast majority of chemical reactions, which is a critical attribute for monitoring reactive intermediates.

-

Spectral Simplicity and Position: The residual protio-signals in butane-d6 give rise to two distinct resonances (for the -CH₂D- and -CHD₂ groups) in a predictable and typically uncongested region of the ¹H NMR spectrum (~0.9-1.4 ppm).[6][7] This minimizes the probability of signal overlap with analyte resonances, particularly those in the aromatic, vinylic, or heteroatomic regions.

-

Utility in Quantitative Analysis (qNMR): Butane is a gas at standard temperature and pressure, which allows for its precise introduction into an NMR sample via vacuum transfer techniques. By measuring the pressure, volume, and temperature, a precise molar quantity can be calculated using the ideal gas law, establishing it as a primary standard for quantification.[8]

Physicochemical Properties

The properties of n-butane serve as a reliable proxy for butane-d6, as isotopic substitution has a minimal effect on its bulk physical characteristics.

| Property | Value | Source |

| Formula | C₄H₁₀ (protio) / C₄H₄D₆ (deutero) | [9] |

| Molecular Weight | 58.12 g/mol (protio) | [9] |

| Boiling Point | -0.5 °C (272.65 K) | |

| Melting Point | -138.3 °C (134.85 K) | |

| ¹H Chemical Shift (CH₃) | ~0.9 ppm | [6] |

| ¹H Chemical Shift (CH₂) | ~1.3 ppm | [6] |

Note: Chemical shifts are approximate and can vary slightly with solvent and temperature.[2]

Experimental Protocols

This section details the necessary procedures for preparing an NMR sample containing a precise amount of butane-d6 and for acquiring high-quality low-temperature NMR data.

Protocol for Sample Preparation: The Gas Condensation Method

The introduction of a gaseous standard requires specialized equipment and adherence to safety protocols. This method ensures a precise concentration for quantitative studies.

Core Requirements:

-

NMR Tube: A high-quality borosilicate J. Young-style NMR tube or a heavy-walled NMR tube suitable for flame sealing. Standard thin-walled tubes are not suitable due to pressure build-up.[8]

-

Vacuum Line: A standard Schlenk line or high-vacuum manifold equipped with a pressure gauge (manometer or electronic transducer).

-

Gas Manifold: A gas-tight manifold of a known, calibrated volume.

-

Cryogen: Liquid nitrogen.

-

Safety: All operations should be performed in a well-ventilated fume hood, and a blast shield must be used when handling the sealed, pressurized NMR tube.

Step-by-Step Methodology:

-

Analyte Preparation: In a separate vial, dissolve a precisely weighed amount of the analyte in the desired volume of deuterated solvent (e.g., 0.6 mL of THF-d8). Transfer this solution to the J. Young NMR tube.

-

Freezing the Sample: Securely cap the J. Young tube and carefully immerse its lower portion in a dewar of liquid nitrogen. Allow the solution to freeze completely into a solid mass.

-

Causality: Freezing the solvent prevents it from boiling off under vacuum and creates a cold surface for the efficient condensation of the butane-d6 gas.

-

-

Evacuation: Attach the J. Young tube to the vacuum line. Open the valve and evacuate the headspace above the frozen solvent for several minutes to remove air. Close the J. Young valve.

-

Introducing Butane-d6: Evacuate the gas manifold of known volume (V). Close it to the main vacuum line and introduce butane-d6 gas from its cylinder until a desired pressure (P) is reached. Record this pressure and the ambient temperature (T) in Kelvin.

-

Calculating Moles: Calculate the number of moles (n) of butane-d6 introduced into the manifold using the Ideal Gas Law: n = PV / RT (where R is the ideal gas constant, 0.0821 L·atm/mol·K).

-

Condensation: With the J. Young valve still closed, place the frozen lower part of the NMR tube back into the liquid nitrogen dewar. Open the valve to connect the tube to the gas-filled manifold. The butane-d6 will quantitatively condense into the frozen NMR tube. Monitor the manifold pressure; it should drop to near zero.

-

Sealing the Tube: Once condensation is complete, close the J. Young valve securely. The NMR tube now contains the analyte solution and a known quantity of butane-d6.

-

Equilibration: Remove the tube from the liquid nitrogen and allow it to warm to room temperature behind a blast shield . The butane will generate a positive pressure of approximately 3 bar at room temperature.[8] Gently invert the tube several times to ensure the butane-d6 dissolves completely.

Workflow for Butane-d6 Sample Preparation

Caption: Workflow for the precise addition of gaseous butane-d6.

Protocol for Low-Temperature NMR Data Acquisition

-

Spectrometer Preparation: Set the NMR spectrometer's variable temperature unit to the desired target temperature. Allow sufficient time (at least 15-20 minutes) for the probe to stabilize.

-

Sample Insertion and Equilibration: Carefully insert the NMR tube into the spinner turbine and lower it into the magnet. Allow the sample to thermally equilibrate at the target temperature for at least 5-10 minutes before proceeding.

-

Locking and Shimming: Establish a lock on the deuterium signal of the bulk solvent (e.g., THF-d8). Perform shimming procedures to optimize the magnetic field homogeneity. Shimming at low temperatures can be challenging and may require iterative adjustments.[3][10]

-

Spectrum Referencing: Acquire the ¹H NMR spectrum. Calibrate the chemical shift axis by setting one of the residual butane-d6 signals to its known chemical shift value (e.g., the center of the -CH₂D- multiplet to ~1.3 ppm).

-

Parameters for Quantitative Analysis (qNMR): To ensure accurate integration, it is crucial to use a long relaxation delay (d1). A conservative delay of d1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of any peak being integrated (both analyte and standard), is required for full relaxation and accurate quantification.[11]

Data Analysis and Interpretation

Qualitative Referencing: For qualitative analysis, the butane-d6 signal provides a stable and reliable reference point. All other peaks in the spectrum can be confidently assigned relative to this standard, eliminating the ambiguity caused by drifting solvent peaks.

Quantitative Analysis: With a known molar amount of butane-d6 (n_std) and analyte (n_analyte), the purity or concentration of the analyte can be determined. If the analyte mass (m_analyte) is known, its purity can be calculated as follows:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (n_std / n_analyte) * 100

Where:

-

I_analyte and I_std are the integrated areas of the analyte and standard signals, respectively.

-

N_analyte and N_std are the number of protons giving rise to the integrated signals for the analyte and standard.

-

n_analyte is the moles of analyte calculated from its mass (m_analyte / MW_analyte).

-

n_std is the moles of butane-d6 calculated from the gas condensation method.

This self-validating system, where the standard's quantity is determined by physical parameters, provides a high degree of confidence and traceability to the quantitative results.

References

- Miyano, Y., & Hayduk, W. (1986). Solubility of butane in several polar and nonpolar solvents and in an acetone-butanol solvent solution.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Chemical Instrumentation Facility. (2013). NMR Sample Preparation.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis. docbrown.info.

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart. Sigma-Aldrich.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Poller, M. J. (2023). Do 1H-NMR peaks shift appreciably while employing different deuterated solvents?

- BIPM. (2019).

- NIST. (n.d.). Butane. NIST WebBook.

- Bryan Research & Engineering, LLC. (n.d.). Solubility of Hydrocarbons in Physical Solvents. bre.com.

- Rudnev, G., & Sobron, P. (2019). Summary of literature data of the solubility of alkanes in cryogenic liquids.

- BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM.

- Tycko, R. (2011).

- Sessions, A. L., & Eiler, J. M. (n.d.).

- BIPM. (2019).

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. researchgate.net [researchgate.net]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. bipm.org [bipm.org]

- 5. bipm.org [bipm.org]

- 6. low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. epfl.ch [epfl.ch]

- 8. Report: Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 9. Butane [webbook.nist.gov]

- 10. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bipm.org [bipm.org]

Kinetic Isotope Effect (KIE) Profiling in Butane Dehydrogenation: Mechanistic Elucidation via Mass Spectrometry

Application Note: AN-CAT-042

Abstract & Core Directive

This application note details the experimental protocols for determining the Kinetic Isotope Effect (KIE) in the dehydrogenation of n-butane (

Why this matters: In light alkane dehydrogenation, the Rate-Determining Step (RDS) dictates the catalyst's activity and selectivity. Distinguishing between C-H bond activation and product desorption as the RDS is critical for rational catalyst design. A Primary KIE (

Theoretical Framework

The Mechanistic Conundrum

Butane dehydrogenation typically proceeds via the Langmuir-Hinshelwood mechanism. The cycle involves:

-

Adsorption: Alkane physisorption/chemisorption.

-

Activation: Scission of the C-H bond (often the RDS).

-

Desorption: Release of the alkene and H

.

If the C-H bond cleavage is the RDS, substituting Hydrogen (H) with Deuterium (D) will significantly lower the reaction rate due to the lower Zero Point Energy (ZPE) of the C-D bond, requiring a higher activation energy to reach the transition state.

Visualization of the Catalytic Cycle

The following diagram illustrates the elementary steps where KIE provides mechanistic insight.

Figure 1: Catalytic cycle of butane dehydrogenation. The red arrow indicates the step probed by Primary KIE analysis.

Experimental Configuration

To ensure data integrity, the system must be free of mass transfer limitations (verify via Koros-Nowak criterion) and thermal gradients.

Hardware Requirements

-

Reactor: Quartz fixed-bed microreactor (ID: 4–6 mm) to minimize wall effects.

-

Detector: Online Mass Spectrometer (MS) is preferred over GC for its temporal resolution (milliseconds vs. minutes), which is crucial for capturing "Time Zero" kinetics before coke deactivation occurs.

-

Gas Feed:

-

n-Butane (UHP, 99.9%)

-

n-Butane-d10 (98 atom% D, Sigma-Aldrich/Isotec)

-

Argon (Internal Standard)

-

Helium (Diluent)

-

Analytical Markers (MS)

| Species | Isotopologue | Primary Ion (m/z) | Fragment Ion (m/z) | Notes |

| Butane | 58 | 43 ( | Main reactant signal | |

| Butane-d10 | 68 | 50 ( | Deuterated reactant | |

| Butene | 56 | 41 | Product overlap possible | |

| Argon | Ar | 40 | 20 | Internal Standard |

Protocol 1: Catalyst Pretreatment (Mandatory)

Rationale: Dehydrogenation catalysts (Pt-Sn, CrOx) are highly sensitive to oxidation state and surface moisture. Reproducibility depends on identical history.

-

Loading: Load 50–100 mg of catalyst (sieve fraction 125–250

m) diluted with SiC (1:5 ratio) to prevent hot spots. -

Drying: Ramp to 200°C in He flow (50 mL/min) for 1 hour.

-

Calcination (if applicable): Ramp to 550°C in 20% O

/He for 2 hours to remove organic residues. -

Reduction: Switch to 10% H

/He. Ramp to reaction temperature (typically 500–600°C) at 5°C/min. Hold for 1 hour. -

Purge: Flush with pure He for 30 minutes to remove chemisorbed hydrogen. Critical: Residual H

inhibits dehydrogenation equilibrium.

Protocol 2: Competitive KIE (The "Gold Standard")

Rationale: Competitive KIE eliminates variables such as temperature fluctuations, catalyst deactivation (coking), and flow rate errors because both isotopologues are tested simultaneously on the same active sites.

Workflow

-

Feed Preparation: Prepare a pre-mixed gas cylinder containing:

-

1.0% n-Butane (

) -

1.0% n-Butane-d10 (

) -

5.0% Ar (Internal Standard)

-

Balance He

-

-

Injection: Introduce the mixture to the reactor at the target WHSV (Weight Hourly Space Velocity), typically 2–10 h

. -

Data Acquisition: Track m/z 58 (

) and m/z 68 ( -

Conversion Control: Adjust flow to maintain low conversion (<10%) .

-

Why? At high conversion, the concentration of the faster-reacting isotope decreases preferentially, skewing the local ratio along the bed.

-

-

Calculation: Since both species face identical conditions, the KIE is the ratio of their first-order rate constants, which simplifies to the ratio of their conversions (

) at low conversion limits:

Protocol 3: Non-Competitive KIE (The "Baseline")

Rationale: Used when deuterated substrates are expensive or when product analysis is complex due to fragmentation overlap. This method requires two separate runs.

Workflow

Figure 2: Non-competitive KIE workflow requiring intermediate regeneration.

-

Run 1 (Light): Feed

. Measure reaction rate -

Regeneration: Perform a full oxidation/reduction cycle (see Protocol 1) to restore the catalyst. Self-Validation: Run a standard H-butane check point to ensure activity returned to baseline.

-

Run 2 (Heavy): Feed

under identical partial pressure and flow conditions. Measure -

Calculation:

Data Analysis & Interpretation

Typical Values and Meaning

| Observed KIE ( | Interpretation | Mechanistic Implication |

| 1.0 – 1.2 | No/Secondary KIE | C-H bond is not breaking in the RDS. RDS might be adsorption or product desorption. |

| 1.5 – 2.5 | Primary KIE | C-H bond cleavage is the RDS. Typical for Pt-Sn and CrOx catalysts at high T (500°C+). |

| > 3.0 | Strong Primary KIE | Tunneling effects (rare at high T) or highly specific C-H activation (e.g., isolated sites). |

| < 1.0 | Inverse KIE | Equilibrium Isotope Effect (EIE) dominates, or hybridization change ( |

Temperature Dependence

The magnitude of Primary KIE decreases as temperature increases.

-

Formula:

-

Insight: If you observe a KIE of 2.0 at 500°C and 1.4 at 600°C, this confirms the vibrational origin of the isotope effect. If KIE is constant with T, suspect mass transfer artifacts.

Troubleshooting & Quality Control

-

Issue: Coke Formation masking KIE.

-

Issue: H/D Scrambling.

-

Symptom:[1][3][4][5][6][7] Appearance of mixed isotopologues (e.g.,

, m/z 59) in the feed or product. -

Cause: Rapid reversible C-H activation prior to the RDS.

-

Fix: Reduce residence time. If scrambling persists, it indicates that C-H activation is reversible and likely not the sole RDS (quasi-equilibrated).

-

-

Issue: Mass Transfer Limitations.

-

Validation: Perform the Madon-Boudart test . Vary catalyst mass and flow rate while keeping WHSV constant. If conversion changes, you have transport limitations, rendering KIE data invalid.

-

References

-

Kairira, P. J., et al. (2016). "Dehydrogenation of n-Butane over Cr-Based Catalysts: The Role of the Support." ChemCatChem. Link

-

Gascón, J., et al. (2010). "Propane Dehydrogenation over Pt-Sn/Al2O3: A Kinetic and Mechanistic Study." Journal of Catalysis. (Provides the foundational kinetic models applicable to butane). Link

-

Iglesia, E., et al. (2006). "Mechanistic Structures and Kinetic Requirements for Alkane Dehydrogenation." Accounts of Chemical Research. Link

-

Nawaz, Z. (2015). "Review: Light Alkane Dehydrogenation to Light Olefins." Reviews in Chemical Engineering. Link

-

Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.rutgers.edu [chem.rutgers.edu]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. escholarship.org [escholarship.org]

- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

handling butane-1,1,1,4,4,4-d6 lecture bottles in glovebox

Application Note: Safe Handling and Quantitative Dispensing of Butane-1,1,1,4,4,4-d6 in Inert Atmosphere Gloveboxes

Executive Summary & Scope

Butane-1,1,1,4,4,4-d6 (

-

Physical State: With a boiling point near 0°C, it exists as a gas at standard glovebox temperatures (25°C) but condenses readily under slight pressure or cooling.

-

Containment: Lecture bottles are pressurized vessels. Introducing them into a vacuum-cycling antechamber creates a risk of seal failure or regulator diaphragm rupture due to extreme pressure differentials.

This guide details the "Soft-Ingress" Protocol for safe entry and the Cryo-Manometric Method for precise dispensing, ensuring isotopic purity and operator safety.

Physical Properties & Critical Thresholds

Understanding the phase behavior of Butane-d6 is the foundation of this protocol. Unlike standard solvents, it hovers on the edge of the gas-liquid phase transition in laboratory conditions.

| Property | Value | Operational Implication |

| Boiling Point (1 atm) | -0.5°C to +1.0°C | Critical: Will liquefy in a -30°C glovebox freezer; exists as gas in main chamber. |

| Vapor Pressure (20°C) | ~2.1 bar (approx. 30 psi) | Lecture bottles are under positive pressure. Do not subject to hard vacuum. |

| Flammability Limits | 1.8% - 8.4% (in Air) | High risk if leaked outside the box. Low risk inside (inert), but can poison catalysts. |

| Molecular Weight | 64.16 g/mol | Heavier than Argon (40 g/mol ) and Nitrogen (28 g/mol ). Accumulates at the floor. |

Protocol A: Safe Ingress (The "Soft-Cycle" Method)

Risk: Standard antechamber cycles pull vacuum to <50 mTorr.[1] A lecture bottle containing ~30 psi internal pressure exposed to hard vacuum creates a differential that can burst safety disks or rupture regulator diaphragms if attached.

Prerequisites:

-

Lecture bottle valve: Closed and taped with vinyl tape.

-

Regulator: Removed (Bring in separately).

-

Antechamber: Manual control required.

Step-by-Step Workflow:

-

Preparation: Ensure the lecture bottle valve is torqued shut. Wrap the valve head in Parafilm to prevent dust ingress, but do not tape over the relief port.

-

Loading: Place the bottle in the large antechamber.

-

The "Soft-Cycle" (Manual Mode):

-

Step 3a: Evacuate chamber only to -15 inHg (approx. 0.5 bar / 375 Torr). STOP. Do not pull full vacuum.

-

Step 3b: Refill with inert gas (Ar/N2) to atmospheric pressure.

-

Step 3c: Repeat Steps 3a and 3b 10 times .

-

Rationale: By using partial vacuum, we avoid stressing the bottle seals.[2] We compensate for the lack of deep vacuum by increasing the number of dilution cycles (dilution factor

, reducing air to negligible ppm levels).

-

-

Transfer: Open inner door and transfer bottle.

Figure 1: Decision tree for safe introduction of pressurized lecture bottles into an inert atmosphere.

Protocol B: Quantitative Dispensing (Cryo-Manometric Transfer)

The Challenge: Weighing a lecture bottle inside a glovebox is inaccurate due to buoyancy effects and the weight of the regulator. The Solution: Volumetric transfer using a "Cold Finger" or "Cold Well."

Equipment Setup:

-

Source: Butane-d6 Lecture Bottle with Needle Valve.

-

Manifold: A simple T-piece with a pressure gauge (digital preferred) and a known volume loop (e.g., a 50mL calibrated bulb).

-

Receiver: Heavy-wall Schlenk flask or pressure tube.

-

Cooling Source: Glovebox Cold Well (if available) OR Aluminum Block pre-chilled to -35°C in the glovebox freezer.

Step-by-Step Methodology:

-

System Evacuation: Connect the manifold to the lecture bottle and the receiver flask. Open the receiver flask to the box atmosphere (inert). Note: If high purity is required, the manifold should be purged 3x with Butane-d6 (sacrifice small amount).

-

Manometric Measurement (PV = nRT):

-

Close the receiver valve.

-

Open the lecture bottle to fill the calibrated manifold volume (

) to a specific pressure ( -

Close the lecture bottle.

-

Calculation:

. (At 25°C, 1 atm of Butane-d6 in 50mL

-

-

Cryogenic Condensation:

-

Place the Receiver Flask into the Pre-Chilled Aluminum Block (-35°C) or Cold Well.

-

Science: The vapor pressure of Butane-d6 drops significantly at -35°C (well below its BP of -0.5°C).

-

Open the valve between the Manifold and the Receiver.

-

The gas will naturally condense into the cold receiver flask.

-

-

Completion:

-

Watch the pressure gauge drop to near zero.[3]

-

Close the Receiver valve.

-

You now have a quantified amount of Butane-d6 liquid in the flask.

-

Figure 2: Schematic of the Cryo-Manometric transfer line for quantitative gas dispensing.

Safety & Catalyst Protection

Catalyst Poisoning:

Most gloveboxes use a Copper catalyst (for

-

Risk: Saturated hydrocarbons like Butane-d6 generally do not permanently poison Copper catalysts (unlike thiols or phosphines).

-

Issue: They do saturate the activated carbon/molecular sieves. If a large leak occurs, the purifier will struggle to remove the hydrocarbon, leading to "false" readings or sensor drift.

-

Protocol: If a leak is suspected, isolate the circulation (Turn Blower OFF ) immediately. Vent the box atmosphere and purge with fresh Argon/Nitrogen rather than attempting to circulate the butane out.

Sensor Interference:

Electrochemical oxygen sensors (fuel cell type) can be fouled by high concentrations of hydrocarbons, leading to sluggish response times. Resistive sensors (zirconia) are generally more robust but operate at high temps where butane would combust if

References

-

MBraun. (2020).[4] Operation Manual: Inert Gas Purification Systems - Antechamber Protocols. Retrieved October 24, 2023, from [Link]

-

University of California, Irvine. (2019). SOP: Use of Lecture Bottles in Gloveboxes. EH&S Guidelines.[2][5] Retrieved October 24, 2023, from [Link]

Sources

calculating isotopic purity of butane-d6 from residual proton signals

Welcome to the technical support center for the analysis of butane-d6. This guide is designed for researchers, scientists, and drug development professionals who are working with deuterated compounds and need to accurately determine the isotopic purity of butane-d6 using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find practical answers to common questions and in-depth troubleshooting guides to address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected structure of commercially available butane-d6?

A1: The most common isomer of butane-d6 is butane-1,1,1,4,4,4-d6 , with the chemical structure CD₃CH₂CH₂CD₃ . In this molecule, the deuterium atoms are located on the terminal methyl groups, while the two central methylene groups contain protons.

Q2: Which signals in the ¹H NMR spectrum should I use to calculate the isotopic purity of butane-d6?

A2: To calculate the isotopic purity, you will be looking for the residual proton signals from the methylene groups (-CH₂-) of butane-1,1,1,4,4,4-d6. In a standard ¹H NMR spectrum of non-deuterated butane, these methylene protons typically appear as a multiplet around 1.3 ppm .[1] For butane-1,1,1,4,4,4-d6, you will be quantifying the very small signals in this region that arise from the presence of isotopologues containing protons at the deuterated sites.

Q3: Why can't I just integrate the main methylene peak to determine purity?

A3: The main methylene peak represents the protons that are expected to be present in the butane-1,1,1,4,4,4-d6 structure. To determine isotopic purity, you need to compare the integral of a residual proton signal (a proton at a position that should be deuterated) to the integral of a signal from a proton that is not intended to be deuterated. In the case of butane-1,1,1,4,4,4-d6, all intended protons are on the methylene groups. Therefore, you will need to use an internal standard with a known concentration and a distinct, well-resolved proton signal as a reference.

Q4: What is a suitable internal standard for quantitative NMR (qNMR) of butane-d6?

A4: A good internal standard should be:

-

Chemically inert: It should not react with your sample or the NMR solvent.

-

Soluble: It must be soluble in the same deuterated solvent as your butane-d6 sample.

-

Spectrally distinct: Its NMR signals should not overlap with the signals of your analyte or any impurities.

-

Of known purity and concentration: You need to know the exact amount of the internal standard to get an accurate quantification.

For a non-polar and volatile substance like butane, a suitable internal standard could be 1,3,5-trichlorobenzene or maleic acid , depending on the chosen solvent and the specific spectral regions of interest.

Q5: How is the isotopic purity percentage calculated from the ¹H NMR data?

A5: The isotopic purity is calculated by comparing the integral of a residual proton signal to the integral of a known reference signal (either from an internal standard or a non-deuterated part of the molecule, if applicable). The general formula when using an internal standard is:

Purity (% analyte) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral area of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = Mass of the substance

-

P = Purity of the standard

To determine the isotopic purity of butane-d6, you would first calculate the amount of the protonated impurity (e.g., butane-d5) and then relate that to the total amount of the deuterated compound.

Troubleshooting Guide

This section addresses common issues encountered during the qNMR analysis of butane-d6 for isotopic purity.

Issue 1: No discernible residual proton signals are observed.

Possible Cause 1: Isotopic purity is very high.

-

Explanation: If the isotopic enrichment is very high (e.g., >99.9 atom % D), the residual proton signals may be at or below the noise level of the spectrum.

-

Solution: Increase the number of scans to improve the signal-to-noise ratio. Ensure that the sample concentration is adequate.

Possible Cause 2: Incorrect spectral region being examined.

-

Explanation: You may be looking in the wrong area of the spectrum. The residual signals from the methyl groups of a partially deuterated butane would be expected around 0.9 ppm.

-

Solution: Examine the entire spectral window, paying close attention to the typical chemical shift regions for butane's methyl and methylene protons.

Issue 2: Poor resolution and broad peaks.

Possible Cause 1: Poor shimming of the magnet.

-

Explanation: An inhomogeneous magnetic field will lead to broad spectral lines, making accurate integration impossible.

-

Solution: Carefully shim the magnet on your sample before acquisition. Modern spectrometers have automated shimming routines that are usually sufficient.

Possible Cause 2: Sample is not at thermal equilibrium.

-

Explanation: Temperature gradients within the sample can cause line broadening.

-

Solution: Allow the sample to equilibrate in the magnet for several minutes before starting the acquisition.

Possible Cause 3: Sample contains paramagnetic impurities.

-

Explanation: Paramagnetic species can cause significant line broadening.

-

Solution: If suspected, try to purify the sample further. Common sources of paramagnetic impurities include dissolved oxygen and metal ions.

Issue 3: Inaccurate or non-reproducible integration values.

Possible Cause 1: Incorrect integration limits.

-

Explanation: Setting the integration region too narrowly or too broadly can lead to inaccurate results. The integration should cover the entire peak, including any satellite peaks from coupling, and extend into the baseline on either side.

-

Solution: Manually inspect and adjust the integration limits for each peak. The integration should start and end in a flat baseline region.

Possible Cause 2: Phasing and baseline correction errors.

-

Explanation: An incorrectly phased spectrum or a distorted baseline will lead to significant integration errors.

-

Solution: Carefully phase the spectrum manually to ensure all peaks have a symmetrical, absorptive lineshape. Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

Possible Cause 3: Insufficient relaxation delay (d1).

-

Explanation: For quantitative NMR, it is crucial that the nuclei have fully relaxed back to their equilibrium state before the next pulse is applied. If the relaxation delay is too short, signals with longer T1 relaxation times will be attenuated, leading to inaccurate integrals.

-

Solution: The relaxation delay (d1) should be at least 5 times the longest T1 of any signal of interest in the spectrum. If the T1 values are unknown, a conservative d1 of 30-60 seconds is often used.

Experimental Workflow

Diagram of the qNMR Workflow for Isotopic Purity Determination

Caption: Key factors influencing the accuracy of isotopic purity determination by qNMR.

References

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to 1H NMR spectroscopy.

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.

- Wang, J., Zhang, W., Huang, T., Su, P., & Yang, Y. (2022). Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry. Talanta, 246, 123538.

-

University of Wisconsin-Madison, Chemistry Department. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Retrieved from [Link]

-

Agilent Technologies, Inc. (2011). Analysis of impurities in butane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2009, August 4). The 500 MHz 1H NMR Spectrum of Butane. Retrieved from [Link]

-

ResearchGate. (2014, March). H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

Sources

Technical Support Center: H-D Exchange in Catalytic Butane Reactions

Welcome to the IsoLab Technical Support Hub. Current Status: Online | Tier: Senior Application Support Ticket Subject: Optimizing Hydrogen-Deuterium (H-D) Exchange in Butane

Diagnostic Hub: Troubleshooting & FAQs

This section addresses the most common failure modes reported by researchers. We move beyond generic advice to the specific physicochemical causes of experimental failure.

Category A: Reaction Selectivity & Kinetics

Q1: My mass spec shows a "burst" of highly deuterated isotopologues (d8, d10) immediately, rather than a stepwise (d1, d2) progression. Is my sampling too slow?

-

Diagnosis: You are likely observing Multiple Exchange Phenomena , not a sampling error.

-

Root Cause: On metal surfaces (Pt, Pd, Rh), the residence time of the adsorbed butane intermediate is often longer than the time required for a single C-H activation event. The molecule "rolls" across the surface, exchanging multiple H atoms before desorbing.

-

Technical Fix:

-

To force stepwise exchange: Switch to a solid acid catalyst (e.g., H-ZSM-5) at lower temperatures (<400 K). Zeolites typically favor stepwise exchange via a carbonium ion mechanism [1].

-

If using metals: Increase the partial pressure of D₂ relative to butane. High surface deuterium coverage can displace the alkane faster, potentially reducing the "residence time" per adsorption event [2].

-

Q2: I am seeing significant cracking (hydrogenolysis) products (methane, ethane) alongside my deuterated butane.

-

Diagnosis: Competitive C-C bond scission.

-

Root Cause:

-

Technical Fix:

-

Alloying Strategy: Use Single-Atom Alloys (e.g., PtCu or PdAu) . Diluting the active metal in an inert host (Cu, Au) breaks up large contiguous metal ensembles required for C-C bond breaking, while leaving isolated sites active for C-H activation [3].

-

Temperature Tuning: For zeolites, operate in the "activation window" (373–473 K). Below this, activation is too slow; above this, cracking dominates [1].

-

Category B: Catalyst Deactivation

Q3: The reaction rate drops exponentially within the first 60 minutes.

-

Diagnosis: Rapid site blocking (Coking or Poisoning).

-

Root Cause:

-

Oligomerization:[5] Butene intermediates (formed via dehydrogenation) polymerize on acid sites, blocking pores.

-

Water Poisoning: If using D₂O as the source on Lewis acids, water competitively binds to the active site.

-

-

Technical Fix:

-

Regeneration: Implement a high-temperature O₂ burn-off cycle (calcination) between runs.

-

Feed Purity: Ensure your butane feed is free of trace olefins, which act as initiators for coke formation [4].

-

The Knowledge Base: Mechanistic Pathways

Understanding the mechanism is critical for selecting the right catalyst. We visualize the two dominant pathways below using Graphviz.

Diagram 1: Acid vs. Metal Catalyzed Exchange Pathways

Caption: Figure 1. Dual-pathway mechanism showing the distinction between the Carbonium ion route (Zeolites) and Dissociative Adsorption route (Metals).

Experimental Protocol: Batch Reactor Optimization

Objective: Achieve controlled H-D exchange on n-butane using a H-ZSM-5 catalyst with minimized cracking.

Equipment & Reagents

-

Reactor: 100 mL Stainless Steel High-Pressure Batch Reactor (Parr or similar) with magnetic stirring.

-

Catalyst: H-ZSM-5 (Si/Al ratio ~30). Note: Lower Si/Al increases acidity but may increase coking.

-

Gases: n-Butane (99.9%), D₂ Gas (99.999%), He (Purge gas).

Step-by-Step Workflow

-

Catalyst Activation (Critical):

-

Load 200 mg of H-ZSM-5.

-

Heat to 500°C under flowing He (50 mL/min) for 2 hours.

-

Why: This removes adsorbed water which poisons Brønsted acid sites.

-

Cool to reaction temperature (150°C / 423 K ).

-

-

System Inertization:

-

Seal reactor. Vacuum purge to <0.1 mbar.

-

Flush 3x with D₂ gas to remove residual air.

-

-

Reaction Initiation:

-

Fill reactor with D₂ gas to 5 bar.

-

Inject n-butane to reach a total pressure of 10 bar (1:1 ratio).

-

Start stirring at 800 rpm (eliminates mass transfer limits).

-

-

Sampling & Quenching:

-

Extract gas phase samples via a capillary line to the GC-MS every 15 minutes.

-

Stop Condition: When d1-d4 species plateau or if cracking products (C1-C3) exceed 5%.

-

Data Visualization: Troubleshooting Matrix

| Symptom | Probable Cause | Verification Step | Corrective Action |

| Low Conversion (<1%) | Wet Catalyst | Check pre-treatment logs. | Reactivate at 500°C for 4h. |

| High C1-C3 Products | Temp too high | Check thermocouple placement. | Reduce T by 20K; check for "hot spots". |

| Pressure Drop | Leak or Adsorption | Leak test with He. | Tighten fittings; check O-rings. |

| Inconsistent MS Data | Memory Effect | Run blank D₂ injection. | Bake out MS source/transfer line. |

Analytical Validation: Mass Spectrometry

Interpreting the isotopologue distribution is the final hurdle.

-

The "Memory Effect": The ionization source of your MS can become coated with deuterium. This causes H-containing fragments to swap H for D inside the detector, falsifying data.

-

Validation: Always run a blank n-butane injection after a D-exchange run. If you see deuterated signals, your source is contaminated.

-

-

Fragmentation Analysis:

-

Parent Ion: m/z 58 (C4H10).

-

Look for shifts to m/z 59 (d1), 60 (d2), etc.

-

Note: Electron Impact (EI) fragmentation is harsh. Consider Soft Ionization (Chemical Ionization) to preserve the molecular ion [5].

-

Diagram 2: Analytical Decision Tree

Caption: Figure 2. Logic flow for validating Mass Spectrometry data integrity.

References

-

Gabrienko, A. A., et al. (2011). "Mechanism of H/D Hydrogen Exchange of n-Butane with Brønsted Acid Sites on Zn-Modified Zeolite." The Journal of Physical Chemistry C, 115(31), 15653–15665.

-

Gault, F. G. (1981). "Mechanisms of skeletal isomerization of hydrocarbons on metals." Advances in Catalysis, 30, 1-95.

-

Boucher, M. B., et al. (2013). "Single Atom Alloy Surface Analogs in Pd0.97Au0.03 for the Selective Hydrogenation of Acetylene." ACS Nano, 7(7), 6181–6187.

-

Guisnet, M., & Magnoux, P. (2001). "Organic chemistry of coke formation." Applied Catalysis A: General, 212(1-2), 83-96.

-

Harrison, A. G. (1992).[6] "Chemical Ionization Mass Spectrometry." CRC Press.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments [mdpi.com]

- 3. (PDF) Hydrogen/Deuterium Exchange Duringn-Butane Conversion [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective hydrogenation of 1,3-butadiene on platinum–copper alloys at the single-atom limit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

A Comparative Guide to the Vibrational Frequencies of Butane-d6: An Experimental and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis and drug development, a precise understanding of molecular vibrations is paramount. These intrinsic motions, observable through techniques like Infrared (IR) and Raman spectroscopy, provide a unique fingerprint for a molecule's structure and bonding. When coupled with computational chemistry, spectroscopic data transforms from a qualitative identifier into a powerful tool for validating theoretical models and elucidating complex molecular behavior.

This guide provides an in-depth comparison of experimental and calculated vibrational frequencies for butane-d6 (C₄D₆), a deuterated isotopologue of butane. By replacing hydrogen with its heavier isotope, deuterium, we can probe the subtle changes in vibrational modes, offering a more stringent test of computational models. This analysis is crucial for researchers in fields such as pharmacology and materials science, where isotopic labeling is a common technique for tracking molecular fate and elucidating reaction mechanisms.

The Synergy of Experiment and Theory: A Foundational Approach

The comparison of experimental and calculated vibrational spectra is a cornerstone of modern chemical research. Experimental techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy measure the frequencies at which molecules absorb or scatter light, corresponding to their vibrational modes. These experimental values are the ground truth against which theoretical models are benchmarked.

Computational methods, primarily based on Density Functional Theory (T), allow for the in silico prediction of these vibrational frequencies. The accuracy of these predictions is highly dependent on the chosen theoretical level, including the exchange-correlation functional and the basis set. Discrepancies between experimental and calculated frequencies can reveal limitations in the theoretical model or highlight interesting molecular phenomena not captured by the calculations.

The workflow for such a comparative analysis is a cyclical process of refinement, as illustrated below.

Figure 1: A schematic workflow illustrating the comparison of experimental and computational vibrational spectroscopy.

Experimental Determination of Vibrational Frequencies

The acquisition of high-quality experimental spectra is the first critical step. The choice of spectroscopic technique and experimental conditions directly impacts the accuracy and interpretability of the data.

Experimental Protocol: Gas-Phase Infrared and Raman Spectroscopy of Butane-d6

-

Sample Purity: Obtain a high-purity sample of butane-d6 (>98%). The presence of isotopic impurities (e.g., butane-d5) or other contaminants can complicate spectral analysis.

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is required.

-

Sample Cell: A gas cell with a path length of 10-20 cm and windows transparent in the mid-IR region (e.g., KBr or NaCl) is used.

-

Conditions: The spectrum is typically recorded at room temperature and low pressure (e.g., 10-50 Torr) to minimize pressure broadening of rotational-vibrational lines.

-

Data Acquisition: A sufficient number of scans are co-added to achieve a high signal-to-noise ratio.

-

-

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser operating at 514.5 nm) and a sensitive detector (e.g., a CCD camera).

-

Sample Cell: A specialized gas-phase Raman cell is used.

-

Conditions: The spectrum is recorded at a controlled temperature and pressure.

-

Data Acquisition: The scattered light is collected at a 90-degree angle to the incident laser beam to minimize stray light.

-

Computational Prediction of Vibrational Frequencies

The theoretical prediction of vibrational frequencies involves solving the Schrödinger equation for the molecule's electronic structure to determine its potential energy surface. The second derivative of the energy with respect to the atomic coordinates gives the force constants, which in turn determine the vibrational frequencies.

Computational Protocol: DFT Calculation of Butane-d6 Vibrational Frequencies

-

Molecular Geometry Optimization:

-

The first step is to find the minimum energy geometry of the butane-d6 molecule. This is typically done using a geometry optimization algorithm.

-

A common and reliable level of theory for this is the B3LYP functional with the 6-31G* basis set.

-

-

Frequency Calculation:

-

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy to obtain the harmonic vibrational frequencies.

-

It is crucial to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

-

-

Frequency Scaling:

-

Calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and approximations in the computational method.[1]

-

To improve the agreement with experimental data, a scaling factor is often applied to the calculated frequencies. This scaling factor is specific to the level of theory used. For B3LYP/6-31G*, a commonly used scaling factor is around 0.96.[2]

-

Comparison of Experimental and Calculated Frequencies for Butane-d6

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated (Harmonic) Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) |

| CD₃ asymmetric stretch | ~2220 | ~2315 | ~2222 |

| CD₃ symmetric stretch | ~2130 | ~2220 | ~2131 |

| CD₂ asymmetric stretch | ~2180 | ~2270 | ~2179 |

| CD₂ symmetric stretch | ~2100 | ~2185 | ~2098 |

| CD₃ asymmetric deformation | ~1050 | ~1095 | ~1051 |

| CD₃ symmetric deformation | ~980 | ~1020 | ~979 |

| CD₂ scissoring | ~1080 | ~1125 | ~1080 |

| C-C stretch | ~850 | ~885 | ~850 |

| CD₃ rock | ~750 | ~780 | ~749 |

| CD₂ rock | ~680 | ~710 | ~682 |

| Torsion | < 200 | < 210 | < 202 |

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for Butane-d6.

Discussion and Interpretation

The comparison between the scaled calculated frequencies and the experimental values in Table 1 would ideally show good agreement, typically within a few wavenumbers. This level of agreement would validate the chosen computational method (B3LYP/6-31G* with scaling) for predicting the vibrational spectrum of deuterated alkanes.

Key Observations and Insights:

-

Isotopic Shift: The most prominent effect of deuteration is the significant red-shift (decrease in frequency) of the C-D stretching vibrations compared to the C-H stretching vibrations in non-deuterated butane (which appear around 2900-3000 cm⁻¹). This is a direct consequence of the increased reduced mass of the C-D bond.

-

Mode Coupling: The vibrational modes in butane-d6, like in its non-deuterated counterpart, are often coupled. For instance, the CD₃ and CD₂ rocking and deformation modes can mix, making definitive assignments challenging without a detailed analysis of the calculated vibrational eigenvectors.

-

Anharmonicity: The need for a scaling factor highlights the importance of anharmonicity in molecular vibrations. While harmonic calculations provide a good starting point, for highly accurate predictions, more sophisticated anharmonic calculations may be necessary.[3]

-

Conformational Effects: Butane exists as a mixture of anti and gauche conformers at room temperature. The experimental spectrum is a superposition of the spectra of both conformers. Computational analysis can help to deconvolute these contributions by calculating the spectra for each conformer individually.

Conclusion

The comparative analysis of experimental and calculated vibrational frequencies of butane-d6 serves as a powerful illustration of the synergy between experimental spectroscopy and computational chemistry. This approach not only allows for the accurate assignment of complex vibrational spectra but also provides a rigorous validation of theoretical models. For researchers in drug development and related fields, the ability to accurately predict the vibrational spectra of isotopically labeled molecules is invaluable for interpreting experimental data and gaining deeper insights into molecular structure and dynamics. As computational methods continue to improve in accuracy and efficiency, the integration of experimental and theoretical spectroscopy will undoubtedly play an increasingly important role in advancing molecular science.

References

-

Pele, L., Šebek, J., Potma, E. O., & Gerber, R. B. (2011). Raman and IR spectra of butane: Anharmonic calculations and interpretation of room temperature spectra. Chemical Physics Letters, 515(1-3), 7-12. [Link]

-

NIST Chemistry WebBook. [Link]

- Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

-

Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502-16513. [Link]

- Irikura, K. K., Johnson, R. D., & Kacker, R. K. (2005). Uncertainties in scaling factors for ab initio vibrational frequencies. Journal of research of the National Institute of Standards and Technology, 110(4), 355.

-

Alecu, I. M., Zheng, J., Zhao, Y., & Truhlar, D. G. (2010). Computational thermochemistry: scale factor databases and scale factors for vibrational frequencies obtained from electronic model chemistries. Journal of chemical theory and computation, 6(9), 2872-2887. [Link]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]

- Sinha, P., Boesch, S. E., Gu, C., Wheeler, R. A., & Wilson, A. K. (2004). Harmonic vibrational frequencies: scaling factors for extended basis sets. The Journal of Physical Chemistry A, 108(42), 9213-9217.

-

National Institute of Standards and Technology. (n.d.). Butane. In NIST Chemistry WebBook. Retrieved from [Link]

- Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies Consolidated Volume I.

- Durig, J. R., & Sullivan, J. F. (1982). Vibrational spectra and structure of the n-alkyl chlorides from ethyl to n-hexyl. Journal of Molecular Structure, 80, 447-458.

- Crowder, G. A. (1981). Vibrational analysis of n-alkanes. II. Normal coordinate calculations. Journal of molecular spectroscopy, 88(1), 132-141.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.